Tert-butyl chlorosulfonylcarbamate

Übersicht

Beschreibung

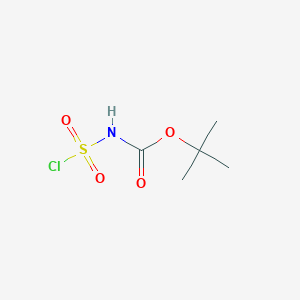

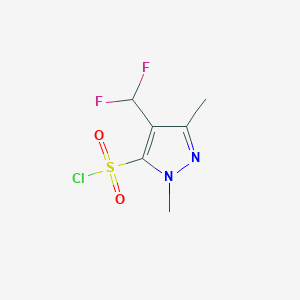

Tert-butyl chlorosulfonylcarbamate is an organic compound with the chemical formula C5H10ClNO4S. It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is used primarily as a reagent in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .

Wissenschaftliche Forschungsanwendungen

Tert-butyl chlorosulfonylcarbamate has several scientific research applications:

Organic Synthesis: It is used as a reagent for the synthesis of sulfonamide and sulfonate derivatives, which are important intermediates in pharmaceutical and agrochemical industries.

Medicinal Chemistry: It is employed in the synthesis of bioactive compounds, including potential drug candidates.

Biological Research: It is used as a tool for modifying biomolecules, such as proteins and peptides, to study their functions and interactions.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

Tert-butyl chlorosulfonylcarbamate is an organic compound used as a reagent in organic synthesis It’s commonly used to synthesize new organic compounds, suggesting its targets could be various depending on the specific synthesis process .

Mode of Action

As a reagent in organic synthesis, it likely interacts with other compounds to form new chemical bonds, leading to the creation of new organic compounds .

Biochemical Pathways

Given its role in organic synthesis, it’s plausible that it participates in various biochemical reactions, depending on the specific synthesis process .

Pharmacokinetics

It’s known that the compound is a solid powder, colorless or pale yellow, and flammable . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are likely dependent on the specific organic compounds it helps synthesize. As a reagent, its primary role is to facilitate the formation of new chemical bonds, leading to the creation of new organic compounds .

Action Environment

This compound should be used in a well-ventilated environment and handled with necessary protective measures to avoid skin and respiratory contact . Its stability and efficacy could be influenced by environmental factors such as temperature, light, and the presence of inert gases .

Safety and Hazards

Tert-butyl chlorosulfonylcarbamate is an organic synthesis reagent, which has a certain corrosiveness and irritability . Necessary protective measures should be taken during operation to avoid contact with skin and respiratory tract . It should be used in a well-ventilated environment and comply with the safety operation regulations of related chemicals .

Biochemische Analyse

Cellular Effects

It is known that it can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-butyl chlorosulfonylcarbamate can be synthesized through a reaction involving tert-butyl carbamate and chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general synthetic procedure involves the following steps :

Reaction Setup: The reaction is carried out in a suitable solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

Addition of Reagents: Tert-butyl carbamate is added to the solvent, followed by the slow addition of chlorosulfonic acid while maintaining a low temperature (0-5°C).

Reaction Progress: The reaction mixture is stirred for several hours at room temperature to ensure complete conversion.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the use of industrial reactors and automated systems to control temperature, pressure, and reagent addition. The product is typically purified using large-scale crystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl chlorosulfonylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form tert-butyl carbamate and chlorosulfonic acid.

Aminosulfonylation: It can be used in the direct aminosulfonylation of electron-rich (hetero)arenes, forming sulfonamide derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Solvents: Dichloromethane, tetrahydrofuran

Catalysts: Diisopropylethylamine (for aminosulfonylation)

Conditions: Mild temperatures, inert atmosphere

Major Products Formed

Sulfonamide Derivatives: Formed through substitution reactions with amines.

Sulfonate Derivatives: Formed through substitution reactions with alcohols.

Tert-butyl Carbamate: Formed through hydrolysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl carbamate: A precursor in the synthesis of tert-butyl chlorosulfonylcarbamate.

Chlorosulfonic acid: A reagent used in the synthesis of this compound.

Sulfonamide Derivatives: Compounds with similar sulfonyl functional groups.

Uniqueness

This compound is unique due to its combination of tert-butyl and chlorosulfonyl functional groups. This combination imparts specific reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to undergo aminosulfonylation reactions under mild conditions without the need for catalysts further distinguishes it from other similar compounds .

Eigenschaften

IUPAC Name |

tert-butyl N-chlorosulfonylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO4S/c1-5(2,3)11-4(8)7-12(6,9)10/h1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJZZLBZXOBEMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2953703.png)

![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2953704.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2953709.png)

![4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2953712.png)

![3-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B2953713.png)

![N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2953722.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2953726.png)